REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[CH:9]([S:13]([C:16]1[CH:21]=[CH:20][C:19]([CH3:22])=[CH:18][CH:17]=1)(=[O:15])=[O:14])[NH:10][CH:11]=O.P(Cl)(Cl)(Cl)=O.N1C(C)=CC=CC=1C>C1COCC1>[C:19]1([CH3:22])[CH:18]=[CH:17][C:16]([S:13]([CH:9]([N+:10]#[C-:11])[C:3]2[CH:4]=[CH:5][C:6]([F:8])=[CH:7][C:2]=2[F:1])(=[O:15])=[O:14])=[CH:21][CH:20]=1
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Name
|
N-[(2,4-Difluoro-phenyl)-(toluene-4-sulfonyl)-methyl]-formamide
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Quantity
|
2.07 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=CC(=C1)F)C(NC=O)S(=O)(=O)C1=CC=C(C=C1)C
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Name
|
|
Quantity
|
15 mL
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Type
|
solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
1.19 mL
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Type
|
reactant
|
Smiles
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P(=O)(Cl)(Cl)Cl
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Name
|
|
Quantity
|
4.45 mL
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Type
|
reactant
|
Smiles
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N1=C(C=CC=C1C)C
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
the resulting mixture stirred at room temperature for 10 minutes
|
Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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The reaction is then cooled to 4° C.
|
Type
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TEMPERATURE
|
Details
|
maintaining the temperature less than 12° C
|
Type
|
CUSTOM
|
Details
|
The cooling bath is removed
|
Type
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STIRRING
|
Details
|
the mixture stirred at room temperature for 18 hours
|
Duration
|
18 h
|
Type
|
ADDITION
|
Details
|
The reaction mixture is poured into a stirred, ice water
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Type
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TEMPERATURE
|
Details
|
cooled
|
Type
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EXTRACTION
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Details
|
The mixture is extracted with ethyl acetate (2×)
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Type
|
WASH
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Details
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The combined organic extracts are washed with 1N aqueous hydrochloric acid, saturated aqueous NaHCO3, brine
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
The solvents are removed in vacuo, and isopropanol (18.0 mL)
|
Type
|
ADDITION
|
Details
|
added to the residual brownish solid
|
Type
|
STIRRING
|
Details
|
The resulting slurry is stirred at room temperature for 2 hours
|
Duration
|
2 h
|
Type
|
ADDITION
|
Details
|
water (9.0 mL) is added
|
Type
|
STIRRING
|
Details
|
the slurry stirred for an additional 30 minutes at room temperature
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
The slurry is filtered
|
Type
|
WASH
|
Details
|
the cake washed with 2:1 isopropanol-water (2×)
|
Type
|
CUSTOM
|
Details
|
dried in a vacuum-oven (30° C.) for 48 hours
|
Duration
|
48 h
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)C(C1=C(C=C(C=C1)F)F)[N+]#[C-])C
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.33 g | |
YIELD: PERCENTYIELD | 68% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |